N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a diverse array of functional groups, including a pyrazole ring, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as hydrazine and a 1,3-diketone, the pyrazole ring can be formed through a cyclization reaction.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Furan Ring: The furan ring can be synthesized separately and then attached to the intermediate compound through a condensation reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides or sulfones and furanones, respectively.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrazole, thiophene, and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carboxamide group may produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the pyrazole and thiophene rings suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring is known to bind to metal ions, which could be relevant in enzyme inhibition or activation. The thiophene and furan rings may interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide: Lacks the thiophene ring, which may affect its biological activity and chemical reactivity.
N-(2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide: Lacks the pyrazole ring, potentially altering its interaction with biological targets.
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-furan-3-carboxamide: Lacks the dimethyl groups on the furan ring, which could influence its steric and electronic properties.
Uniqueness
The combination of the pyrazole, thiophene, and furan rings in N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide makes it unique
Properties
IUPAC Name |
2,5-dimethyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-9-13(12(2)21-11)16(20)17-10-14(15-5-3-8-22-15)19-7-4-6-18-19/h3-9,14H,10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXWXBIFOIZUMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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